molecular formula C11H7ClF2O B11877959 2-Chloro-1-(difluoromethoxy)naphthalene

2-Chloro-1-(difluoromethoxy)naphthalene

Cat. No.: B11877959
M. Wt: 228.62 g/mol
InChI Key: PSQXAWYAYMCURD-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloro and difluoromethoxy substituents

Properties

Molecular Formula

C11H7ClF2O

Molecular Weight

228.62 g/mol

IUPAC Name

2-chloro-1-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7ClF2O/c12-9-6-5-7-3-1-2-4-8(7)10(9)15-11(13)14/h1-6,11H

InChI Key

PSQXAWYAYMCURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 2-chloronaphthalene with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods

Industrial production of 2-Chloro-1-(difluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction Reactions: The compound can be reduced to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include 2-amino-1-(difluoromethoxy)naphthalene and 2-thio-1-(difluoromethoxy)naphthalene.

    Oxidation: Products include 2-chloro-1-(difluoromethoxy)naphthoquinone.

    Reduction: Products include 2-chloro-1-(difluoromethoxy)dihydronaphthalene.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronaphthalene: Lacks the difluoromethoxy group, making it less lipophilic.

    1-(Difluoromethoxy)naphthalene: Lacks the chloro group, affecting its reactivity.

    2-Fluoro-1-(difluoromethoxy)naphthalene: Substitutes chlorine with fluorine, altering its electronic properties.

Uniqueness

2-Chloro-1-(difluoromethoxy)naphthalene is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds.

Biological Activity

2-Chloro-1-(difluoromethoxy)naphthalene is an aromatic compound notable for its unique structural features, including a chlorine atom and a difluoromethoxy group attached to a naphthalene ring. Its molecular formula is C11_{11}H8_8ClF2_2O, with a molecular weight of approximately 236.63 g/mol. The compound's structure enhances its chemical reactivity, making it a subject of interest in various fields, particularly pharmaceuticals and materials science.

The presence of the difluoromethoxy group significantly influences the compound's reactivity. This group is electron-withdrawing, which stabilizes intermediates during chemical reactions. Such properties are critical for the compound's biological interactions and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with structural similarities to 2-chloro-1-(difluoromethoxy)naphthalene exhibit various biological activities, particularly antimicrobial and anticancer properties. The halogenated nature of these compounds often enhances their interactions with biological targets at the molecular level.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of halogenated naphthalene derivatives. For instance, compounds similar to 2-chloro-1-(difluoromethoxy)naphthalene have shown promising activity against gram-positive bacteria and mycobacterial strains. A notable study demonstrated that halogenated compounds exhibited enhanced antibacterial activity compared to non-halogenated analogs, suggesting that the introduction of halogens can significantly improve antimicrobial properties .

Anticancer Properties

The anticancer potential of halogenated aromatic compounds has also been explored. Research indicates that these compounds can interact with DNA and proteins, potentially disrupting cancer cell proliferation. The ability to form hydrogen bonds and engage in π-π stacking interactions with biological molecules is crucial for understanding their mechanisms of action in cancer therapy .

Case Studies

  • Antimicrobial Activity Study :
    A series of compounds structurally related to 2-chloro-1-(difluoromethoxy)naphthalene were evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study found that certain derivatives displayed submicromolar activity, indicating strong antibacterial potential .
  • Cytotoxicity Assessment :
    In another investigation, researchers assessed the cytotoxic effects of various halogenated anilides on cancer cell lines. Compounds similar to 2-chloro-1-(difluoromethoxy)naphthalene were shown to exhibit low cytotoxicity against primary mammalian cells while maintaining significant antimicrobial activity, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2-chloro-1-(difluoromethoxy)naphthalene and their respective features:

Compound NameStructural FeaturesBiological Activity
6-Bromo-1-(difluoromethoxy)naphthaleneContains bromine instead of chlorine; similar reactivityAntibacterial
1-Bromo-2,6-difluorobenzeneHalogenated benzene derivative; different substitution patternVariable antimicrobial activity
2-Bromo-1-chloro-4-(difluoromethoxy)benzeneContains both bromine and chlorine; different positioningEnhanced interaction with biological targets

These comparisons illustrate how variations in halogen substitution can influence the biological activity and reactivity patterns of similar compounds.

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